molecular formula C16H15ClO6 B123142 4'-O-Demethyl Griseofulvin CAS No. 1158186-19-6

4'-O-Demethyl Griseofulvin

Cat. No. B123142
CAS RN: 1158186-19-6
M. Wt: 338.74 g/mol
InChI Key: KUTVEHNZHKAAAO-QZTNRIJFSA-N
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Description

4’-O-Demethyl Griseofulvin is a metabolite of griseofulvin . Griseofulvin is an antifungal agent used to treat a variety of superficial tinea infections and fungal infections of the fingernails and toes .


Synthesis Analysis

The synthesis of griseofulvin involves a polar analysis that ignores the polar activation afforded by the furan oxygen. Disconnection of two bonds to a common atom, the spiro carbon, in griseofulvin leads to major topological simplification .


Molecular Structure Analysis

The molecular formula of 4’-O-Demethyl Griseofulvin is C16H15ClO6 . The exact molecular structure analysis would require more specific data or advanced computational methods .


Chemical Reactions Analysis

Griseofulvin and its metabolites, including 4’-O-Demethyl Griseofulvin, have favorable interactions with cytokeratin intermediate filament proteins (K8 and K18), ranging from -3.34 to -5.61 kcal mol−1 . This could be responsible for liver injury and Mallory body (MB) formation in hepatocytes of human, mouse, and rat treated with griseofulvin .


Physical And Chemical Properties Analysis

The molecular weight of 4’-O-Demethyl Griseofulvin is 338.74 g/mol . More specific physical and chemical properties would require additional data or laboratory analysis.

Scientific Research Applications

Novel Griseofulvin Derivatives and Anti-HIV Activity

Research has identified a new derivative of griseofulvin, 4'-demethoxy-4'-N-isopentylisogriseofulvin, from Penicillium griseofulvum, highlighting its unique N-isopentane group. This compound, along with others isolated in the study, exhibited anti-HIV activities, demonstrating the potential of griseofulvin derivatives in antiviral research (Zhang et al., 2017).

Metabolic Profiling in Bovines

A study on the metabolism of griseofulvin in bovines identified 4-demethylgriseofulvin as a potential marker compound. This research provides insight into suitable markers and matrices for monitoring griseofulvin use in food-producing animals, which is crucial for ensuring food safety (Tarbin & Fussell, 2013).

Griseofulvin Production Mapping

Investigating the production of griseofulvin in Xylaria cubensis, mass spectrometry mapping was used to explore the ecological role of this secondary metabolite. This approach allows for a deeper understanding of the natural functions of griseofulvin, beyond its application as a pharmaceutical (Sica et al., 2016).

Safety and Hazards

4’-O-Demethyl Griseofulvin is harmful if swallowed and causes skin irritation. It may cause respiratory irritation and serious eye irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Future Directions

Griseofulvin has gained increasing interest for multifunctional applications in the last decades due to its potential to disrupt mitosis and cell division in human cancer cells and arrest hepatitis C virus replication . Furthermore, molecular docking analysis revealed that griseofulvin and its derivatives have good binding potential with SARS-CoV-2 main protease, RNA-dependent RNA polymerase (RdRp), and spike protein receptor-binding domain (RBD), suggesting its inhibitory effects on SARS-CoV-2 entry and viral replication . These findings imply the repurposing potentials of the FDA-approved drug griseofulvin in designing and developing novel therapeutic interventions .

Mechanism of Action

Target of Action

4’-O-Demethyl Griseofulvin, a metabolite of griseofulvin , primarily targets fungal cells . It has been found to have favorable interactions with cytokeratin intermediate filament proteins (K8 and K18) , which play a crucial role in maintaining the structural integrity of cells.

Mode of Action

It is thought to inhibitfungal cell mitosis and nuclear acid synthesis . It also binds to and interferes with the function of spindle and cytoplasmic microtubules by binding to alpha and beta tubulin . This interaction disrupts the mitotic spindle, an essential component for cell division, thereby inhibiting the growth of the fungal cells .

Biochemical Pathways

4’-O-Demethyl Griseofulvin affects the cell division pathway in fungal cells . By binding to the spindle and cytoplasmic microtubules, it disrupts the mitotic spindle formation, a crucial process in cell division . This disruption prevents the fungal cells from dividing and growing. Furthermore, it has been found that griseofulvin and its metabolites can interact with cytokeratin intermediate filament proteins, potentially affecting the structural integrity of the cells .

Pharmacokinetics

For griseofulvin, it has been reported that it is metabolized by hepatic microsomal enzymes, mainly to 6-demethyl-griseofulvin, and excreted into urine as unchanged drug . In a study, the water solubility of griseofulvin was increased 477 times through complexation with HP-γ-cyclodextrin . This increase in solubility could potentially improve the bioavailability of 4’-O-Demethyl Griseofulvin.

Result of Action

The primary result of the action of 4’-O-Demethyl Griseofulvin is the inhibition of fungal cell growth. By disrupting the mitotic spindle, it prevents the fungal cells from dividing and proliferating . Additionally, its interaction with cytokeratin intermediate filament proteins could potentially lead to structural changes in the cells .

properties

IUPAC Name

(2S,5'R)-7-chloro-3'-hydroxy-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO6/c1-7-4-8(18)5-11(19)16(7)15(20)12-9(21-2)6-10(22-3)13(17)14(12)23-16/h5-7,19H,4H2,1-3H3/t7-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTVEHNZHKAAAO-QZTNRIJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C=C([C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10568005
Record name (2S,6'R)-7-Chloro-2'-hydroxy-4,6-dimethoxy-6'-methyl-3H,4'H-spiro[1-benzofuran-2,1'-cyclohex[2]ene]-3,4'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1158186-19-6
Record name (2S,6'R)-7-Chloro-2'-hydroxy-4,6-dimethoxy-6'-methyl-3H,4'H-spiro[1-benzofuran-2,1'-cyclohex[2]ene]-3,4'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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